N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide
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Overview
Description
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting FLT3 kinase.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of FLT3 kinase, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells . By inhibiting FLT3, the compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for AML .
Comparison with Similar Compounds
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: Another potent FLT3 inhibitor with similar applications in cancer treatment.
Isoxazole Derivatives: Various isoxazole derivatives have been studied for their biological activities, including analgesic, anti-inflammatory, and anticancer properties.
Uniqueness
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide stands out due to its specific structural features and high potency as an FLT3 inhibitor. Its unique combination of the isoxazole ring and morpholine-4-carboxamide moiety contributes to its distinct pharmacological profile and therapeutic potential .
Properties
CAS No. |
55809-62-6 |
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Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)9-8-10(14-18-9)13-11(16)15-4-6-17-7-5-15/h8H,4-7H2,1-3H3,(H,13,14,16) |
InChI Key |
OKOHKSJXRXBIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
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